molecular formula C24H20FN3O2 B7476802 N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B7476802
M. Wt: 401.4 g/mol
InChI Key: QOZQUMAIUIREEM-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to have a wide range of biological activities.

Scientific Research Applications

N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has potential applications in a wide range of scientific research fields. For example, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have anti-cancer properties and may be useful in the development of new cancer treatments. Additionally, it has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.

Mechanism of Action

The exact mechanism of action of N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide vary depending on the specific application. For example, in studies on anti-inflammatory properties, it has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. In studies on anti-cancer properties, it has been shown to induce apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Some possible areas of future research include:
1. Further studies on the anti-inflammatory properties of the compound, including its potential use in the treatment of specific inflammatory diseases such as rheumatoid arthritis.
2. Studies on the anti-cancer properties of the compound, including its potential use in the development of new cancer treatments.
3. Studies on the antimicrobial properties of the compound, including its potential use in the development of new antibiotics.
4. Studies on the mechanism of action of the compound, including the identification of specific enzymes or proteins that it targets.
5. Studies on the structure-activity relationship of the compound, including the synthesis of analogs with potentially improved biological activities.

Synthesis Methods

The synthesis of N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a multi-step process that involves the reaction of several different chemical compounds. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is relatively complex and requires a high level of expertise in organic chemistry.

properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2/c1-16-6-2-4-8-20(16)24-28-27-23(30-24)19-12-10-18(11-13-19)22(29)26-15-14-17-7-3-5-9-21(17)25/h2-13H,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZQUMAIUIREEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C(=O)NCCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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